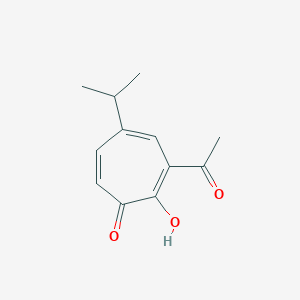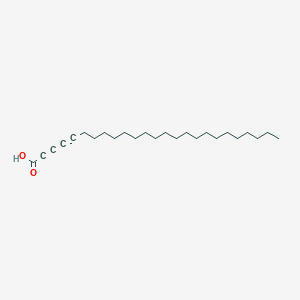
Pentacosadiynoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentacosadiynoic acid, also known as 10,12-pentacosadiynoic acid, is a long-chain diacetylene compound with the molecular formula C25H42O2. It is known for its unique ability to undergo polymerization upon exposure to ultraviolet light, resulting in a color change. This property makes it valuable in various scientific and industrial applications, particularly in the field of sensors and materials science .
准备方法
Synthetic Routes and Reaction Conditions
Pentacosadiynoic acid can be synthesized through the esterification of 10,12-pentacosadiynoic acid with various alcohols. The polymer of 10,12-pentacosadiynoic acid-4-aminophenyl ester, for example, is formed by self-assembly of the monomer, followed by UV irradiation at room temperature . The synthesis involves the use of reagents such as ethylene glycol monomethylether, diethylene glycol monomethyl ether, and triethylene glycol monomethyl ether, resulting in the formation of ester head groups .
Industrial Production Methods
In industrial settings, this compound is often produced through photopolymerization. This process involves the exposure of the monomer to ultraviolet light, which initiates a 1,4-addition reaction, converting the monomers into polymers . The polymerization process is typically carried out in the presence of a catalyst to enhance the reaction rate and efficiency.
化学反应分析
Types of Reactions
Pentacosadiynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
Pentacosadiynoic acid has a wide range of scientific research applications, including:
Chemistry: Used in the preparation of colorimetric and fluorescence sensors for detecting cationic surfactants.
Medicine: Incorporated into radiochromic films for dosimetry applications in radiotherapy.
Industry: Utilized in the fabrication of nanofibers and thin films for various industrial applications.
作用机制
The mechanism of action of pentacosadiynoic acid involves its ability to undergo polymerization upon exposure to ultraviolet light. This process results in a color change from colorless to blue, which is due to the formation of a conjugated polymeric chain. The polymerization is initiated by the absorption of UV light, which causes the diacetylene monomers to undergo a 1,4-addition reaction . The resulting polymer exhibits unique optical properties, making it useful in various sensing applications.
相似化合物的比较
Pentacosadiynoic acid is unique among diacetylene compounds due to its specific molecular structure and reactivity. Similar compounds include:
Hexadecadiynoic acid: Displays greater photoreactivity than this compound upon UV irradiation.
Sodium salt of this compound: Exhibits different coordination properties and photostability compared to its lithium analogues.
Bismuth complex of this compound: Shows unique photoresponsive behavior, although further research is needed to fully understand its properties.
属性
CAS 编号 |
119718-47-7 |
|---|---|
分子式 |
C25H42O2 |
分子量 |
374.6 g/mol |
IUPAC 名称 |
pentacosa-2,4-diynoic acid |
InChI |
InChI=1S/C25H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h2-20H2,1H3,(H,26,27) |
InChI 键 |
DZLWMPMXBUHMQV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCC#CC#CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


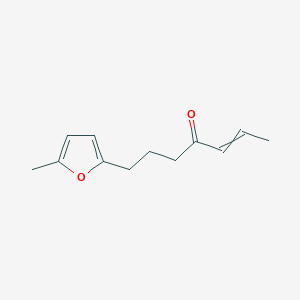
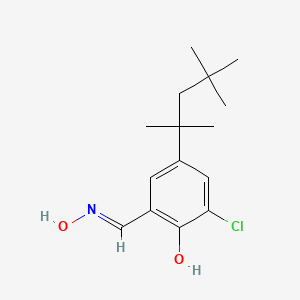
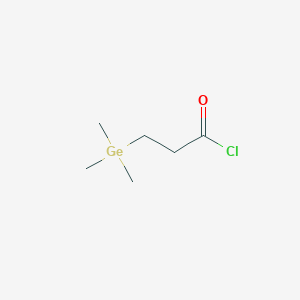
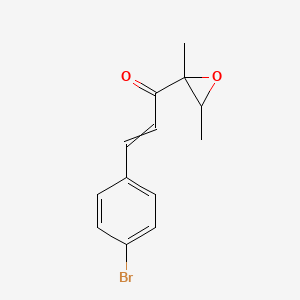
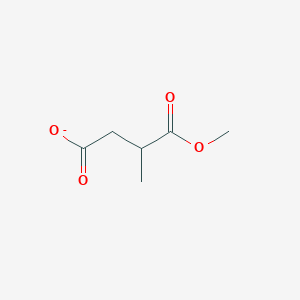
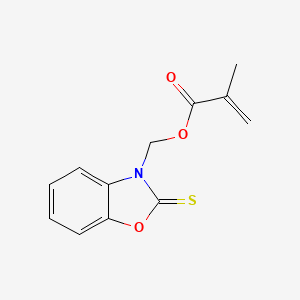
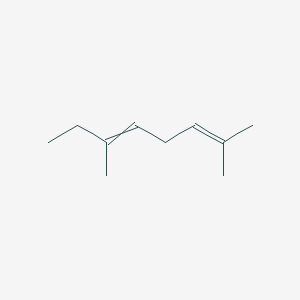
![N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide](/img/structure/B14306055.png)
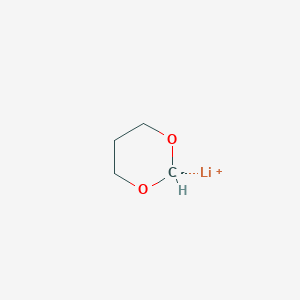
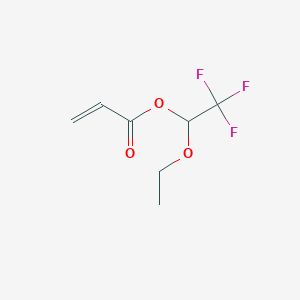
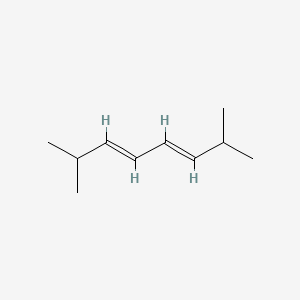
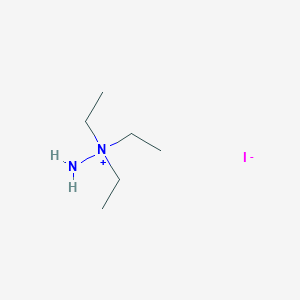
![3-Methoxy-3-[(prop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14306067.png)
